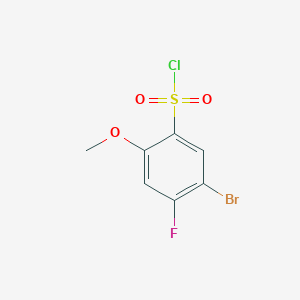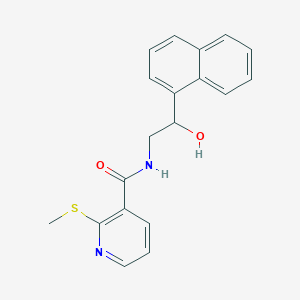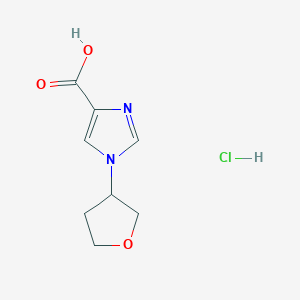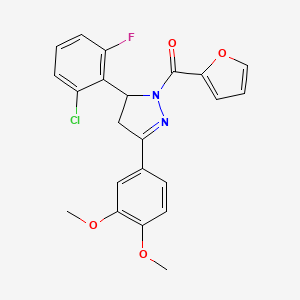![molecular formula C31H23ClN4O B2499908 N-[4-(4-clorofenoxi)fenil]-7-(3-metilfenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina CAS No. 477229-04-2](/img/structure/B2499908.png)
N-[4-(4-clorofenoxi)fenil]-7-(3-metilfenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, which has been identified for its potential in treating various diseases due to its inhibitory activity on certain kinases. These derivatives have been the subject of several studies due to their pharmacological importance and potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves structure-based drug design and synthetic chemistry. For instance, a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were obtained through these methods, with one compound showing potent NIK inhibitory activity and selectivity . Another study reported the synthesis of similar compounds using an aza-Wittig reaction, followed by reactions with isocyanates and amines or phenols in the presence of a base . Additionally, a facile synthesis method was developed for a related compound by coupling two specific precursors, which were characterized by spectral analyses .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by this method . The crystal structure of another derivative was determined, revealing the molecule's arrangement in the crystal lattice and the presence of hydrogen bonding and π-stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be studied through various spectroscopic methods, including NMR. For instance, the chemical shift assignment of several N-substituted derivatives was performed using 1H, 13C, 19F NMR, and 2D NMR techniques . These studies are crucial for understanding the electronic environment of the molecules and predicting their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the molecule's geometry, which can be correlated with its physical properties, such as solubility and stability . The biological activity of these compounds, such as their anticancer properties, is also a significant aspect of their chemical properties . Additionally, theoretical studies, including density functional theory (DFT) calculations, can predict various properties, such as molecular electrostatic potential and chemical reactivity .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Las salicylanilidas, una clase de compuestos similares a la , se ha informado que muestran una potente actividad antifúngica y antibacteriana . Han mostrado actividad contra patógenos grampositivos, incluidos Staphylococcus aureus resistente a la meticilina y Enterococcus faecium resistente a la vancomicina .
Actividad Antimicobacteriana
También se ha informado que las salicylanilidas tienen actividad antimicobacteriana . Esto las hace potencialmente útiles en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis .
Inhibición Enzimática
Las pirrolo[2,3-d]pirimidinas, una clase de análogos de la 7-deazapurina, se han reportado como inhibidores enzimáticos . Esto sugiere que podrían utilizarse en el desarrollo de fármacos que se dirijan a enzimas específicas en el cuerpo .
Actividad Antiinflamatoria
Se ha informado que algunas pirrolo[2,3-d]pirimidinas tienen actividad antiinflamatoria . Esto podría hacerlas útiles en el tratamiento de afecciones caracterizadas por inflamación .
Actividad Antitumoral
Se ha informado que las pirrolo[2,3-d]pirimidinas tienen actividad antitumoral . Potencialmente podrían utilizarse en el desarrollo de nuevos fármacos contra el cáncer .
Actividad Antiviral
Se ha informado que algunas salicylanilidas halogenadas reducen la replicación del SARS-CoV-2 y suprimen la inducción de citocinas inflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de infecciones virales, incluida la COVID-19 .
Actividad Antihelmíntica
Las salicylanilidas halogenadas son importantes antihelmínticos que se utilizan ampliamente en el control de Haemonchus spp., Fasciola spp. infestación en ovejas y ganado en muchos países . Potencialmente podrían utilizarse en el tratamiento de infecciones por gusanos parásitos .
Actividad Antileishmanial
Se ha informado que las salicylanilidas halogenadas son posibles agentes antileishmaniales . Esto sugiere que podrían utilizarse en el tratamiento de la leishmaniasis, una enfermedad causada por parásitos del género Leishmania .
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRENKDYVGXGJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
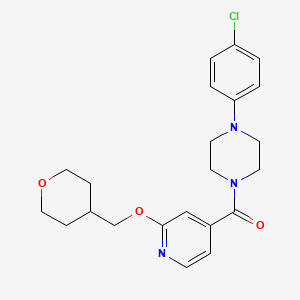

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
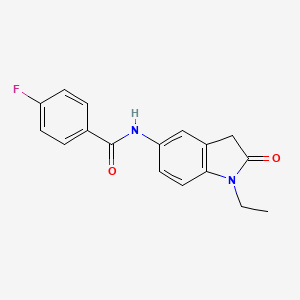
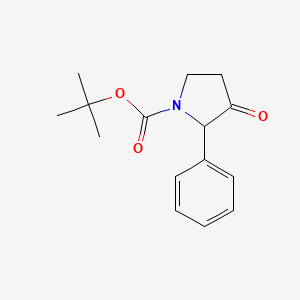
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)
